molecular formula C6H8F2N2O B14037790 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole

1-(Difluoromethyl)-3-ethoxy-1H-pyrazole

Cat. No.: B14037790
M. Wt: 162.14 g/mol
InChI Key: GYGZQLQHOMHAQX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-ethoxy-1H-pyrazole (CAS 1799541-64-2) is a chemical building block of significant interest in agricultural and pharmaceutical research. This compound features a pyrazole core, a privileged scaffold known for its prevalence in bioactive molecules . The specific substitution pattern with a difluoromethyl group at the 1-position is a key structural motif found in several modern succinate dehydrogenase inhibitor (SDHI) fungicides, such as Fluxapyroxad and Pyrapropoyne . These fungicides act by disrupting cellular respiration in fungal pathogens, demonstrating the value of this chemical architecture in developing new crop protection agents . Beyond agrochemicals, the pyrazole scaffold is increasingly prominent in medicinal chemistry. Numerous FDA-approved drugs across various therapeutic areas—including oncology, anti-inflammatories, and antivirals—incorporate this heterocycle . Examples include the anticancer agents Ibrutinib and Ruxolitinib, highlighting the pyrazole nucleus's role in designing targeted therapies . As a substituted pyrazole derivative, this compound serves as a versatile intermediate for synthesizing novel molecules for biological activity screening and structure-activity relationship (SAR) studies. Its physicochemical properties, characterized by the molecular formula C 6 H 8 F 2 N 2 O and a molecular weight of 162.14 g/mol, make it a valuable fragment for drug discovery and chemical synthesis efforts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H8F2N2O

Molecular Weight

162.14 g/mol

IUPAC Name

1-(difluoromethyl)-3-ethoxypyrazole

InChI

InChI=1S/C6H8F2N2O/c1-2-11-5-3-4-10(9-5)6(7)8/h3-4,6H,2H2,1H3

InChI Key

GYGZQLQHOMHAQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C=C1)C(F)F

Origin of Product

United States

Preparation Methods

Preparation via Alkyl Difluoroacetoacetate Intermediates

One established method involves the use of alkyl difluoroacetoacetate intermediates, which are cyclized with hydrazine derivatives to form the pyrazole ring with difluoromethyl substitution.

Stepwise process:

Step Description Conditions Yield / Notes
1 Acidification of sodium enolate of alkyl difluoroacetoacetate Carbon dioxide and water generate carbonic acid in situ Formation of alkyl difluoroacetoacetate (Formula VI-A) with 75–80% yield
2 Coupling of alkyl difluoroacetoacetate with trialkyl orthoformate In acetyl anhydride solvent Produces alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A)
3 Ring-closing reaction with methylhydrazine Two-phase system, weak base (e.g., sodium carbonate), temperature -20 to 5 °C, organic solvent like toluene/xylene Pyrazole ring formed with high purity (99.9%) and isolated by filtration

This method is adaptable for ethyl substituents (ethyl difluoroacetoacetate) and can be modified to introduce ethoxy groups at the 3-position by selecting the appropriate alkyl group in the starting material.

Synthesis via Difluorochloromethane Carbonyl Insertion and Halogenation

Another advanced method starts from inexpensive difluorochloromethane and involves:

  • Carbonyl insertion reaction with carbon monoxide and methyl hydrazine catalyzed by palladium salts and phosphine ligands.
  • Halogenation of the intermediate.
  • Cyclization with alkali and propiolic acid to form the pyrazole ring.

This approach is industrially attractive due to lower cost and simpler operation compared to methods starting from difluoroacetic acid derivatives. It also reduces waste and equipment corrosion issues.

Step Description Reagents Conditions Notes
A Carbointercalation Difluorochloromethane, CO, methyl hydrazine, Pd catalyst, sodium formate Controlled temperature, inert atmosphere Formation of intermediate formula (I)
B Halogenation Halogenating reagent Reaction solution halogenated to intermediate (II)
C Cyclization Intermediate (II), alkali, propiolic acid Ring closure to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (formula V)

Catalysts include Pd(CH3CN)Cl2, Pd(dppf)Cl2, Pd(OAc)2, and ligands such as BINAP, xantphos.

Preparation via Claisen Condensation and Methylhydrazine Cyclization

A third method uses ethyl difluoroacetate as a starting material, which undergoes:

  • Claisen condensation to form ethyl fluoroacetate derivatives.
  • Condensation with dimethylamino vinyl methyl ketone to form difluoro-substituted diketones.
  • Cyclization with methylhydrazine to form 3-fluoroalkyl-1-methylpyrazole derivatives.
  • Oxidation and acidification to yield the carboxylic acid form.

This route is noted for its short reaction path, high yields, and suitability for industrial scale due to low waste and cost.

Alternative Route via Halogenation and Grignard Reaction

A method involving halogenation of N-methyl-3-aminopyrazole followed by diazotization and reaction with potassium difluoromethyl trifluoroborate:

  • Step 1: Halogenation to produce 4-halogen-1-methyl-1H-pyrazole-3-amine.
  • Step 2: Diazotization and copper-catalyzed coupling with potassium difluoromethyl trifluoroborate to yield 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole.
  • Step 3: Grignard reaction with carbon dioxide to introduce the carboxylic acid group, followed by recrystallization.

This method allows precise introduction of the difluoromethyl group and functionalization at the 3-position, adaptable for ethoxy substitution by appropriate choice of reagents.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Steps Catalysts/Reagents Yield (%) Advantages Disadvantages
Alkyl Difluoroacetoacetate route Alkyl difluoroacetoacetate, trialkyl orthoformate, methylhydrazine Acidification, coupling, ring closure Weak bases (Na2CO3), acetyl anhydride 75–80 (intermediate) High purity, straightforward Requires careful temperature control
Difluorochloromethane carbonyl insertion Difluorochloromethane, CO, methyl hydrazine Carbonyl insertion, halogenation, cyclization Pd salts, phosphine ligands Not specified Cost-effective, less waste Requires Pd catalysts, complex steps
Claisen condensation and cyclization Ethyl difluoroacetate, dimethylamino vinyl methyl ketone Claisen condensation, cyclization, oxidation Methylhydrazine, alkali ~95 (final product) High yield, industrially scalable Multi-step, requires oxidation step
Halogenation and Grignard N-methyl-3-aminopyrazole, potassium difluoromethyl trifluoroborate Halogenation, diazotization, Grignard carboxylation Cu2O catalyst, Grignard reagent Not specified Precise substitution control Multi-step, requires careful handling

Research Findings and Analytical Data

  • Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and purity of intermediates and final products in these synthetic routes, with typical solvents such as DMSO-d6 used for analysis.
  • Gas chromatography and liquid chromatography methods are employed to assess purity, often achieving >95% purity for key intermediates and final compounds.
  • Reaction conditions such as temperature control (often between -20 °C to 5 °C) and inert atmosphere (nitrogen protection) are critical for optimal yields and to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

1-(Difluoromethyl)-3-ethoxy-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research explores its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: It is utilized in the development of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(difluoromethyl)-3-ethoxy-1H-pyrazole with structurally and functionally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Comparisons

Key Substituent Effects:

  • Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃):
    The difluoromethyl group is less electron-withdrawing than trifluoromethyl, reducing the pyrazole ring’s electrophilicity. This difference impacts reactivity in substitution reactions and interactions with biological targets. For example, trifluoromethyl-substituted pyrazoles (e.g., compound 24 in ) exhibit stronger inductive effects, which may enhance binding to hydrophobic enzyme pockets .
  • Ethoxy (-OCH₂CH₃) vs. Hydroxy (-OH): Ethoxy groups increase lipophilicity (logP) compared to hydroxy substituents, improving membrane permeability. Compounds like those in with phenolic -OH groups (e.g., compound 13) are more polar, favoring aqueous solubility but limiting bioavailability .

Physicochemical Properties

Compound Name Substituents Melting Point/Physical State Solubility Key Spectral Data (19F-NMR) Reference
This compound -CF₂H (1), -OCH₂CH₃ (3) Not reported (inferred liquid) Moderate (organic solvents) δ ≈ -120 to -130 ppm (CF₂H) Inferred
DFPA () -CF₂H (3), -CH₃ (1), -COOH (4) Crystalline solid High (polar solvents) Not reported
Compound 24 () -CF₃ (5), -OCH₂CH₂O- (1) Slightly yellow oil Low (non-polar solvents) δ ≈ -60 to -70 ppm (CF₃)
Compound 15 () -C₆H₃F₂ (aryl), -OH (4) Yellow solid Moderate (EtOAc/hexane) δ ≈ -110 ppm (aryl-F)

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